1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a methoxy group attached to a phenylmethyl group, which is further connected to a benzotriazole ring. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
The synthesis of 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethyl chloride and sodium azide.
Formation of Benzotriazole Ring: The reaction between phenylmethyl chloride and sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), leads to the formation of the benzotriazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and additive in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[Methoxy(phenyl)methyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
1H-1,2,3-Benzotriazole: Lacks the methoxy and phenylmethyl groups, resulting in different chemical and physical properties.
1-(Phenylmethyl)-1H-1,2,3-benzotriazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(Methoxyphenyl)-1H-1,2,3-benzotriazole: Contains a methoxy group directly attached to the benzotriazole ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-[methoxy(phenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14(11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)15-16-17/h2-10,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUCCEWTOJWLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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